N-(4-Chlorophenyl)benzofuran-2-carboxamide

Descripción general

Descripción

N-(4-Chlorophenyl)benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. The presence of the benzofuran ring, combined with the 4-chlorophenyl group and the carboxamide functionality, imparts unique chemical and biological properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with suitable reagents.

Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions. This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Formation of Carboxamide Functionality: The carboxamide group is typically introduced through amidation reactions. This can be achieved by reacting the benzofuran derivative with an appropriate amine, such as 4-chloroaniline, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Chlorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives such as alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols, amines, or other reduced derivatives.

Substitution: Substituted benzofuran derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

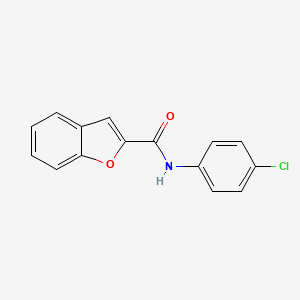

The compound N-(4-Chlorophenyl)benzofuran-2-carboxamide features a benzofuran core substituted with a 4-chlorophenyl group and a carboxamide functional group. This structural configuration enhances its biological activity and allows for modifications that can improve efficacy against various targets.

Synthesis Techniques

The synthesis of benzofuran derivatives typically involves reactions such as Friedel-Crafts acylation or condensation reactions using appropriate starting materials. For instance, the synthesis of this compound can be achieved through the reaction of benzofuran-2-carboxylic acid derivatives with 4-chloroaniline under acidic or basic conditions, yielding the desired amide product.

Anticancer Activity

Benzofuran derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound has been shown to target specific pathways involved in cancer cell growth, such as the AKT signaling pathway, leading to apoptosis in cancer cells. For instance, in vitro studies demonstrated that related benzofuran compounds significantly inhibited the growth of lung adenocarcinoma cells (A549) with an IC50 value indicating effective cytotoxicity .

- Structure-Activity Relationship (SAR) : Variations in substituents on the benzofuran core influence anticancer activity. The presence of halogen atoms (like chlorine) at specific positions enhances binding interactions with target proteins, which is crucial for potency .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Studies have shown that benzofuran derivatives can effectively inhibit bacterial growth and are being explored as potential leads for developing new antibiotics.

- Testing Methods : The antimicrobial efficacy is typically assessed using standard methods such as disk diffusion or minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor, particularly urease inhibitors. Urease plays a significant role in various physiological processes and is a target for treating conditions like urinary tract infections.

- Inhibition Studies : In vitro assays revealed that this compound demonstrates significant urease inhibitory activity with IC50 values comparable to standard inhibitors like thiourea . This property suggests its potential utility in developing therapeutic agents aimed at managing urease-related disorders.

Case Studies and Research Findings

Several studies have documented the applications of this compound and related compounds:

Mecanismo De Acción

The mechanism of action of N-(4-Chlorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, benzofuran derivatives have been shown to inhibit enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Bromophenyl)benzofuran-2-carboxamide: Similar structure with a bromine atom instead of chlorine, exhibiting comparable biological activities.

N-(4-Methylphenyl)benzofuran-2-carboxamide: Contains a methyl group instead of chlorine, with potential differences in biological activity and chemical reactivity.

N-(4-Fluorophenyl)benzofuran-2-carboxamide: Fluorine substitution may enhance certain biological activities due to its electron-withdrawing properties.

Uniqueness

N-(4-Chlorophenyl)benzofuran-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, binding affinity to biological targets, and overall biological activity. The chlorine atom’s electron-withdrawing nature can enhance the compound’s stability and potency in certain applications.

Actividad Biológica

N-(4-Chlorophenyl)benzofuran-2-carboxamide is a compound belonging to the class of benzofuran derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a benzofuran core with a chloro-substituted phenyl group and a carboxamide moiety. The presence of these functional groups contributes to its chemical reactivity and biological profile, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Benzofuran derivatives, including this compound, have demonstrated various pharmacological effects such as:

- Anticancer Activity : Several studies have shown that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Compounds in this class have exhibited activity against both bacterial and fungal strains.

- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes, which may contribute to their therapeutic effects.

Anticancer Activity

Research has indicated that this compound may possess significant anticancer properties. For instance, derivatives with similar structures have been evaluated for their cytotoxicity against various cancer cell lines.

Case Study: Antiproliferative Effects

In vitro studies utilizing MTT assays have shown that certain benzofuran derivatives exhibit potent antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents at the para position on the phenyl ring enhances cytotoxicity due to increased hydrophobic interactions with cellular targets .

Table 1: Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10a | MCF-7 | 15.6 | Apoptosis Induction |

| 10b | A549 | 16.4 | AKT Pathway Inhibition |

| 5 | HCT116 | 12.3 | HIF-1 Pathway Inhibition |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that compounds with similar structures can effectively inhibit the growth of various bacterial and fungal strains.

Case Study: Antibacterial Efficacy

In vitro evaluations showed that certain benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like chlorine has been linked to enhanced antibacterial activity .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 1 | Staphylococcus aureus | 8.5 |

| 2 | Escherichia coli | 12.3 |

| 3 | Bacillus subtilis | 10.0 |

Enzyme Inhibition Studies

This compound has also been investigated for its enzyme inhibitory potential, particularly against urease, which is relevant in treating infections caused by Helicobacter pylori.

Case Study: Urease Inhibition

A study reported that derivatives containing the chloro substituent demonstrated significant urease inhibitory activity with IC50 values ranging from 1.2 µM to 23.5 µM, indicating that structural modifications can significantly influence enzyme inhibition efficacy .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXNYOPSVGCFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.